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Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

Cat. No.: B1358712 Get Quote

An In-depth Technical Guide to 3-Bromo-2-
propoxypyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-propoxypyridine, a

halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery.

This document details its chemical identity, molecular structure, physicochemical properties, a

proposed synthesis protocol, and expected analytical characteristics.

Core Compound Data
3-Bromo-2-propoxypyridine is a pyridine ring substituted with a bromine atom at the 3-

position and a propoxy group at the 2-position. This substitution pattern makes it a versatile

intermediate for further chemical modifications.

Molecular Structure:

The molecular structure consists of a central pyridine ring. A bromine atom is attached to

carbon 3, and a propoxy group (-O-CH₂CH₂CH₃) is attached to carbon 2 of the pyridine ring.

Chemical Identity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1358712?utm_src=pdf-interest
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 760207-92-9

Molecular Formula C₈H₁₀BrNO

Molecular Weight 216.08 g/mol

IUPAC Name 3-bromo-2-propoxypyridine

Synonyms Pyridine, 3-bromo-2-propoxy-

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Bromo-2-
propoxypyridine. Please note that some of these values are predicted due to the limited

availability of experimental data for this specific compound.

Property Value Source

Boiling Point 229.7 ± 20.0 °C Predicted

Density 1.386 ± 0.06 g/cm³ Predicted

pKa 1.76 ± 0.22 Predicted

Storage Temperature 2-8°C [1]

Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for 3-Bromo-2-propoxypyridine is not

readily available in the literature, a plausible and effective method is the Williamson ether

synthesis. This general and widely used reaction involves the reaction of an alkoxide with an

alkyl halide.[2] In this proposed protocol, sodium propoxide would be reacted with a suitable 3-

bromo-2-halopyridine, such as 3-bromo-2-chloropyridine. The chlorine atom at the 2-position of

the pyridine ring is susceptible to nucleophilic substitution by alkoxides.[3]

Proposed Experimental Protocol: Williamson Ether Synthesis
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Objective: To synthesize 3-Bromo-2-propoxypyridine from 3-Bromo-2-chloropyridine and

propanol.

Materials:

3-Bromo-2-chloropyridine

Propanol

Sodium hydride (NaH) as a 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen), add anhydrous propanol (1.5 equivalents) to a

suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room
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temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium

propoxide.

Nucleophilic Substitution: To the freshly prepared sodium propoxide solution, add a solution

of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF

dropwise at room temperature.

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully

quench by the slow addition of saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Bromo-
2-propoxypyridine.

Expected Analytical Data
Due to the absence of published experimental spectra for 3-Bromo-2-propoxypyridine, this

section describes the expected characteristics based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the pyridine ring and the aliphatic protons of the propoxy group. The

aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm).

The protons of the propoxy group will appear in the upfield region, with the methylene group

attached to the oxygen atom being the most deshielded (around δ 4.0-4.5 ppm), followed by
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the adjacent methylene group (around δ 1.7-2.0 ppm), and the terminal methyl group as a

triplet (around δ 0.9-1.2 ppm).

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The five carbons of the

pyridine ring will appear in the aromatic region (typically δ 110-160 ppm), with the carbon

bearing the propoxy group being the most downfield. The three carbons of the propoxy group

will appear in the aliphatic region (typically δ 10-70 ppm).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a

characteristic M+2 peak of similar intensity due to the presence of the bromine atom

(bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of

the pyridine ring, and C-O stretching of the ether linkage.

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 3-Bromo-2-
propoxypyridine via the Williamson ether synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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